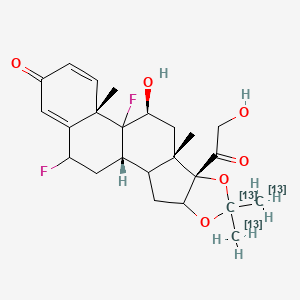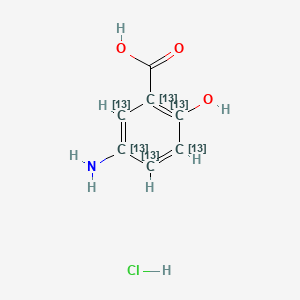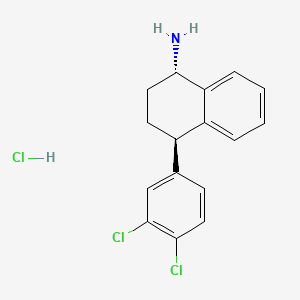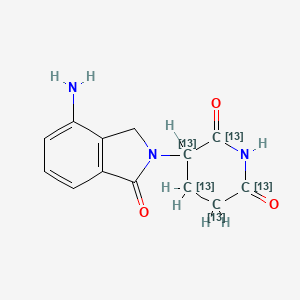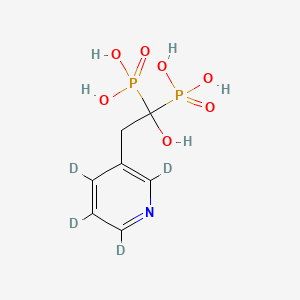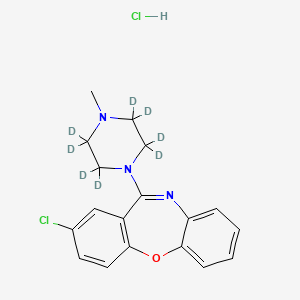
(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(R,S)-4-Hydroxy Cyclophosphamide-d4” is a deuterated version of cyclophosphamide . Cyclophosphamide is a nitrogen mustard alkylating agent . It acts as a prodrug and is converted to the active metabolite phosphoramide mustard via 4-hydroxycyclophosphamide and aldophosphamide intermediates by cytochrome P450s (CYP450s) in the liver .
Synthesis Analysis
Cyclophosphamide-d4 is intended for use as an internal standard for the quantification of cyclophosphamide by GC- or LC-MS . The synthesis of this compound is typically performed by specialized chemical manufacturers, such as SynZeal .Molecular Structure Analysis
The molecular formula of Cyclophosphamide-d4 is C7H11D4Cl2N2O2P . The structure includes a 1,3,2-oxazaphosphinane ring with two chloroethylamino groups attached .Chemical Reactions Analysis
Cyclophosphamide is a prodrug that undergoes hepatic metabolism to form its active metabolites . The metabolic pathway involves oxidation by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which is then converted to aldophosphamide . Aldophosphamide spontaneously decomposes to form the active compound phosphoramide mustard and acrolein .Physical and Chemical Properties Analysis
Cyclophosphamide-d4 is a solid at room temperature . It is slightly soluble in chloroform and methanol .Wirkmechanismus
Safety and Hazards
Cyclophosphamide has several side effects and hazards associated with its use. It can cause myelosuppression, leading to serious and sometimes fatal infections . It can also cause urinary tract and renal toxicity, cardiotoxicity, pulmonary toxicity, secondary malignancies, and veno-occlusive liver disease . It’s important to handle and dispose of cyclophosphamide in a manner consistent with other cytotoxic drugs .
Eigenschaften
CAS-Nummer |
1329838-09-6 |
|---|---|
Molekularformel |
C7H15Cl2N2O3P |
Molekulargewicht |
281.106 |
IUPAC-Name |
(2R,4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1/i2D2,3D2 |
InChI-Schlüssel |
RANONBLIHMVXAJ-OQGQRPTOSA-N |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Synonyme |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol-d4 2-Oxide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





